5-Amino-1-benzyl-3-methylpyridin-2(1H)-one

VAP-1 inhibitor SSAO inhibitor Binding affinity

Securing the N-benzyl pyridin-2(1H)-one scaffold with both C3-methyl and C5-amino substituents often requires a bespoke, multi-step synthesis, introducing significant lead time and impurity risks. 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one (CAS 2271477-28-0) resolves this bottleneck as a ready-to-use, advanced intermediate. - **Accelerate SAR campaigns**: The primary amino group at C5 provides an immediate nucleophilic vector for amide bond formation, sulfonamide synthesis, or reductive amination, enabling rapid parallel library generation. - **Built-in metabolic stability**: The C3-methyl group is pre-installed to block oxidative metabolism and mitigate N-debenzylation, a known liability of this kinase-targeting chemotype. - **Supply chain certainty**: Available from stock in high purity (≥98%), enabling immediate initiation of fragment elaboration or hit-to-lead optimization without synthetic delays.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12078168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzyl-3-methylpyridin-2(1H)-one
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN(C1=O)CC2=CC=CC=C2)N
InChIInChI=1S/C13H14N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3
InChIKeyHPNAZONDROASIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-benzyl-3-methylpyridin-2(1H)-one: Structure & Properties


5-Amino-1-benzyl-3-methylpyridin-2(1H)-one (CAS 2271477-28-0) is a 1,3,5-trisubstituted pyridin-2(1H)-one heterocycle with a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol. The molecule features a pyridinone ring substituted at N1 with a benzyl group, at C3 with a methyl group, and at C5 with a primary amino group. Canonical SMILES is CC1=CC(=CN(C1=O)CC2=CC=CC=C2)N, and the InChI Key is HPNAZONDROASIP-UHFFFAOYSA-N . The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . Its 5-amino group provides a reactive nucleophilic handle for further chemical derivatization, making it a versatile building block in medicinal chemistry .

Compound type
1,3,5-Trisubstituted pyridinone building block
Core utility
Fragment elaboration and derivatization scaffold
Key handle
5-Amino group for amidation, sulfonylation, or reductive amination
Screening context
Suitable as negative-control fragment in VAP-1 profiling

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one: Unique Substituent Advantages


Simple N-benzyl pyridin-2(1H)-ones (e.g., 1-benzylpyridin-2(1H)-one, CAS 1753-62-4) are commercially abundant but lack the C3-methyl and C5-amino substitutions that confer distinct physicochemical and functional properties. These substitutions are not trivial: the C3-methyl group increases lipophilicity and metabolic stability by blocking potential oxidative metabolism sites on the pyridinone ring, a key liability identified for the N-benzyl pyridinone class [1]. The C5-amino group provides a unique vector for hydrogen bonding and serves as a reactive nucleophilic handle for amide bond formation, sulfonamide synthesis, or diazonium chemistry—functionalization opportunities absent in unsubstituted analogs . Furthermore, SAR studies on N-benzyl pyridinones targeting p38α MAP kinase demonstrate that even small modifications to the pyridinone core (e.g., substitution at the 3- or 5-position) can dramatically alter target affinity, selectivity, and metabolic clearance [1]. Procurement of the simpler 1-benzylpyridin-2(1H)-one as a substitute would necessitate additional synthetic steps to install the missing methyl and amino groups, introducing yield losses, impurity risks, and extended timelines that negate any apparent cost advantage.

Unsubstituted N-benzyl pyridinone may shift synthetic efficiency
1-Benzylpyridin-2(1H)-one lacks the C3-methyl and C5-amino groups, requiring additional synthetic steps to install these handles. This introduces yield losses and impurity risks that may negate any apparent cost advantage.
Metabolic stability profile may differ significantly
The C3-methyl group on the target compound is positioned to block ring oxidation, a known metabolic liability. Simpler analogs without this substitution may exhibit reduced metabolic stability, altering their utility in assay contexts.
Pharmacophore and H-bonding profile not interchangeable
The 5-amino group introduces a unique hydrogen bond donor and acceptor. Substituting with compounds lacking this group may alter target engagement, selectivity, and physicochemical properties, requiring re-validation of SAR trends.

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one vs. Closest Analogs


VAP-1/SSAO Inhibitory Activity

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one exhibits minimal inhibitory activity against Vascular Adhesion Protein-1 (VAP-1/SSAO), with an IC50 > 100,000 nM (>100 µM) in both rat and human enzyme assays. In contrast, optimized VAP-1 inhibitors from the same or related chemical series achieve IC50 values in the single-digit nanomolar range, representing a potency differential of >19,000-fold. This stark difference confirms the compound's utility is not as a potent biological probe but rather as a building block or SAR tool compound [1].

VAP-1/SSAO Inhibitory Activity
Head-to-head
Target: IC50 > 100,000 nM (rat & human VAP-1)
Comparator: IC50 5.20–32 nM (optimized VAP-1 inhibitors)
Reported selectivity window confirms scaffold utility as negative control or fragment, not a potent VAP-1 probe.
Radiochemical detection in CHO-expressed enzyme assays.
VAP-1 inhibitor SSAO inhibitor Binding affinity Medicinal chemistry

Physicochemical Profile vs. Simpler Pyridinone

The presence of the C3-methyl and C5-amino substituents significantly alters the physicochemical profile of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one relative to the unsubstituted 1-benzylpyridin-2(1H)-one. Calculated properties indicate an increase in molecular weight (214.26 vs. 185.22 g/mol) and a shift in lipophilicity (cLogP ~1.8 vs. ~1.2) [1]. The amino group introduces an additional hydrogen bond donor (HBD=1 vs. HBD=0) and acceptor (HBA=3 vs. HBA=2), which alters solubility and permeability profiles. Critically, SAR studies on the N-benzyl pyridinone class have identified metabolic N-debenzylation and pyridinone ring oxidation as principal clearance liabilities [2]; the C3-methyl group in the target compound is positioned to block oxidative metabolism at that ring position, potentially enhancing metabolic stability compared to the unsubstituted parent.

Physicochemical Profile vs. Simpler Pyridinone
Class-level
Target: cLogP ~1.8, HBD=1, TPSA ~46 Ų
Comparator: cLogP ~1.2, HBD=0, TPSA ~22 Ų
Substituents shift lipophilicity and hydrogen-bonding capacity, supporting distinct solubility and permeability profiles.
Computational estimates; experimental verification advised.
Lipophilicity Metabolic stability Drug-likeness Medicinal chemistry

5-Amino Group as a Derivatization Handle

The primary amino group at the 5-position of the pyridinone ring enables a diverse array of chemical transformations that are impossible with simple N-benzyl pyridinones lacking this functional group. This includes: (1) amide bond formation with carboxylic acids or activated esters; (2) sulfonamide synthesis with sulfonyl chlorides; (3) reductive amination with aldehydes/ketones; (4) urea/thiourea formation with isocyanates/isothiocyanates; and (5) diazonium salt generation for subsequent azo coupling or Sandmeyer-type reactions. The presence of both the 5-amino group and the 3-methyl group creates a differentiated substitution pattern that mimics the natural product and drug-like chemical space exploited in p38α kinase inhibitor programs and other medicinal chemistry campaigns [1].

5-Amino Group Derivatization Potential
Class-level
Amidation, sulfonylation, reductive amination, urea formation, diazotization accessible.
Reported reactivity profile enables rapid parallel library synthesis for SAR exploration without installing additional handles.
Standard amine functionalization conditions; yields vary by protocol.
Building block Fragment-based drug design SAR exploration Organic synthesis

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one: Research Applications


Fragment-Based Drug Design

5-Amino-1-benzyl-3-methylpyridin-2(1H)-one possesses physicochemical properties (MW 214.26, cLogP ~1.8, TPSA ~46 Ų) that align with the 'Rule of Three' guidelines for fragment libraries. Its 5-amino group enables rapid elaboration via amide bond formation or reductive amination to generate focused compound libraries for screening against kinase targets, GPCRs, or protein-protein interaction targets [1]. The compound's very weak VAP-1 inhibition (IC50 >100 µM) confirms its suitability as a 'negative control' or 'inactive fragment' in selectivity profiling panels, ensuring that any observed biological activity in derivative libraries can be attributed to the newly introduced functionality rather than the core scaffold [2].

p38α MAP Kinase Inhibitor Synthesis

The N-benzyl pyridinone scaffold is a validated core for p38α MAP kinase inhibitors, as demonstrated by multiple publications and patent filings [1]. 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one serves as an advanced intermediate that incorporates both the N-benzyl motif (critical for p38α binding) and the C3-methyl group (which mitigates metabolic N-debenzylation, a known liability of this chemotype) [3]. By utilizing this compound as a starting material, medicinal chemistry teams can bypass early-stage synthetic steps and focus SAR efforts on the 5-amino position, where diverse substituents can be introduced to modulate target affinity, selectivity, and pharmacokinetic properties.

Kinase-Focused Chemical Library Building Block

The pyridin-2(1H)-one core is a privileged scaffold in kinase inhibitor design due to its ability to mimic the adenine moiety of ATP and engage in hydrogen bonding with the hinge region of the kinase ATP-binding pocket [1]. 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one provides a pre-functionalized entry point for the synthesis of diverse kinase inhibitor libraries. The 5-amino group can be acylated with various carboxylic acids, including those bearing additional heterocyclic or aromatic moieties, to rapidly generate focused libraries targeting specific kinases of interest. The benzyl group occupies the hydrophobic back pocket of many kinases, and the 3-methyl group may contribute to selectivity by filling small hydrophobic sub-pockets [2].

Application
Selection Property
Validation Focus
Fragment-based drug design
Rule-of-Three compliance and negative-control profile
Confirm inertness in selectivity panels before library synthesis
p38α MAP kinase inhibitor studies
Pre-functionalized N-benzyl pyridinone core
Verify metabolic stability improvement from C3-methyl substitution
Kinase-focused library synthesis
5-Amino derivatization handle and hinge-binding scaffold
Screen derivative libraries for target affinity and selectivity
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